Quinacrine Dihydrochloride

Antimalarial Drug Resistance Plasmodium falciparum

Quinacrine dihydrochloride (CAS 69-05-6) is a 9-aminoacridine antimalarial structurally distinct from 4-aminoquinolines. It retains potent activity against chloroquine-resistant P. falciparum (Dd2 IC50 16 nM, 9-fold more potent than chloroquine). Uniquely inhibits pSTING, TNF-α, and IFN-γ—mediators unaffected by hydroxychloroquine—making it essential for HCQ-refractory lupus research. Demonstrates dual p53 activation and NF-κB suppression in cancer models. Benchmark control in prion clearance assays (IC50 0.4 μM). ≥98% purity. Ideal for resistance screening, autoimmune pathway dissection, and oncology polypharmacology. Global B2B procurement available.

Molecular Formula C23H32Cl3N3O
Molecular Weight 472.9 g/mol
CAS No. 69-05-6
Cat. No. B000286
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameQuinacrine Dihydrochloride
CAS69-05-6
SynonymsAcrichine
Atabrine
Atebrin
Dihydrochloride, Quinacrine
Dimesylate, Quinacrine
Hydrochloride, Quinacrine
Mepacrine
Monoacetate, Quinacrine
Monohydrochloride, Quinacrine
Monomesylate, Quinacrine
Quinacrine
Quinacrine Dihydrochloride
Quinacrine Dihydrochloride, Dihydrate
Quinacrine Dihyrochloride, (R)-Isomer
Quinacrine Dihyrochloride, (S)-Isomer
Quinacrine Dimesylate
Quinacrine Hydrochloride
Quinacrine Monoacetate
Quinacrine Monohydrochloride
Quinacrine Monomesylate
Quinacrine, (+-)-Isomer
Quinacrine, (R)-Isomer
Quinacrine, (S)-Isome
Molecular FormulaC23H32Cl3N3O
Molecular Weight472.9 g/mol
Structural Identifiers
SMILESCCN(CC)CCCC(C)NC1=C2C=C(C=CC2=NC3=C1C=CC(=C3)Cl)OC
InChIInChI=1S/C23H30ClN3O.2ClH/c1-5-27(6-2)13-7-8-16(3)25-23-19-11-9-17(24)14-22(19)26-21-12-10-18(28-4)15-20(21)23;;/h9-12,14-16H,5-8,13H2,1-4H3,(H,25,26);2*1H
InChIKeyUDKVBVICMUEIKS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 25 g / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility10 to 50 mg/mL at 64 °F (NTP, 1992)

Quinacrine Dihydrochloride (CAS 69-05-6): A Repurposed 9-Aminoacridine with Multi-Indication Research Applications


Quinacrine dihydrochloride (mepacrine) is a synthetic 9-aminoacridine derivative initially developed as an antimalarial agent [1]. Structurally distinct from the 4-aminoquinolines such as chloroquine and hydroxychloroquine, quinacrine features a planar acridine ring system that enables DNA intercalation and confers unique pharmacological properties [2]. Beyond its historical antimalarial use, quinacrine has demonstrated antiparasitic activity against Giardia, antiprion effects in vitro, efficacy in lupus erythematosus refractory to hydroxychloroquine, and anticancer activity through dual NF-κB suppression and p53 activation [3].

Why Quinacrine Dihydrochloride Cannot Be Interchanged with Chloroquine or Hydroxychloroquine in Research Applications


Although quinacrine, chloroquine, and hydroxychloroquine share historical roots as antimalarials, they exhibit divergent chemical scaffolds (9-aminoacridine versus 4-aminoquinoline), distinct molecular targets, and non-overlapping clinical response profiles [1]. Quinacrine inhibits phospholipase A2 with greater potency than chloroquine and uniquely suppresses inflammatory mediators (pSTING, TNF-α, IFN-γ) that are unaffected by hydroxychloroquine [2]. Furthermore, quinacrine retains activity against chloroquine-resistant Plasmodium falciparum strains where 4-aminoquinolines fail [3]. These mechanistic and resistance-profile differences render direct substitution between quinacrine and other antimalarials scientifically invalid in controlled experimental settings.

Quinacrine Dihydrochloride: Quantitative Differentiation Evidence Against Closest Analogs


Antimalarial Potency Against Chloroquine-Resistant P. falciparum Strains

Quinacrine dihydrochloride demonstrates retained potency against chloroquine-resistant Plasmodium falciparum strains, in contrast to the marked loss of activity observed with chloroquine. Against the chloroquine-resistant Dd2 strain, quinacrine exhibits an IC50 of 16 nM, representing a 9-fold lower value compared with the 142 nM IC50 of chloroquine against the same strain [1]. Additionally, quinacrine analogues maintain low nanomolar activity against both chloroquine-sensitive 3D7 (IC50 17.0–39.0 nM) and chloroquine-resistant W2 and Dd2 strains (IC50 3.2–41.2 nM and 27.1–131.0 nM, respectively) [2].

Antimalarial Drug Resistance Plasmodium falciparum

Differential Suppression of Inflammatory Cytokines in Lupus Erythematosus

Quinacrine dihydrochloride suppresses four key inflammatory mediators that are not inhibited by hydroxychloroquine in cutaneous lupus erythematosus (CLE). Specifically, quinacrine inhibits phosphorylated STING (pSTING), phosphorylated NF-κB (pNFκB), tumor necrosis factor alpha (TNF-α), and interferon gamma (IFN-γ), whereas hydroxychloroquine does not affect these pathways [1]. In peripheral blood mononuclear cells isolated from CLE patients, quinacrine was more effective than hydroxychloroquine at inhibiting toll-like receptor-mediated production of TNF-α and interleukin-6 (IL-6), though both drugs inhibited IFN-α equally [2].

Lupus Erythematosus Cytokine Inhibition TLR Signaling

In Vitro Clearance of Prion Protein (PrP-res) Compared with Other Antimalarials

Quinacrine dihydrochloride exhibits potent in vitro clearance of protease-resistant prion protein (PrP-res), with an IC50 of 0.4 μM against RML PrP-res in scrapie-infected neuroblastoma cells [1]. This antiprion potency is comparable to mefloquine (IC50 0.5 μM) and substantially exceeds that of chloroquine (IC50 2.3 μM), quinine (IC50 6 μM), and hydroquinine (IC50 12.5 μM) [1]. The acridine scaffold of quinacrine appears to confer enhanced antiprion activity relative to quinoline-based antimalarials.

Prion Disease PrP-res Clearance Antiprion Activity

Aqueous Solubility Advantage of the Dihydrochloride Salt Form

Quinacrine dihydrochloride (CAS 69-05-6) exhibits substantially higher aqueous solubility compared with the free base form (CAS 83-89-6). The dihydrochloride salt dissolves in water to produce a 2.8% w/v solution at room temperature and is freely soluble in hot water (pH 4.5 for a 1% solution) [1]. In contrast, the free base is only slightly soluble, requiring approximately 36 mL of water to dissolve 1 g of compound (approximately 2.8 mg/mL) and is insoluble in ether, benzene, and acetone . The dihydrochloride form is the standard salt for pharmacological studies due to this enhanced aqueous solubility, enabling reliable in vitro and in vivo dosing.

Formulation Solubility Salt Selection

NF-κB Suppression and p53 Activation in Cancer Cell Models

Quinacrine dihydrochloride simultaneously suppresses NF-κB activity and activates p53 signaling in tumor cells, a dual mechanism not exhibited by structurally related 4-aminoquinoline antimalarials such as chloroquine and hydroxychloroquine [1]. In SGC-7901 gastric cancer cells, quinacrine (15 μM, 24 hours) increased the pro-apoptotic Bax/Bcl-2 ratio from 1.21 to 2.59, upregulated p53 protein from 0.06 to 0.19 (relative quantity), and induced apoptosis in 26.30% of cells compared with 3.37% in controls . In an in vivo acute myeloid leukemia xenograft model, quinacrine (100 mg/kg oral, three times weekly for two weeks) reduced circulating leukemic cells from 72% to 2.2% and extended median survival time from 34 to 46 days .

Cancer Research p53 Activation NF-κB Inhibition

Clinical Response in Hydroxychloroquine-Refractory Cutaneous Lupus Erythematosus

Quinacrine dihydrochloride demonstrates clinical efficacy in cutaneous lupus erythematosus (CLE) patients who are refractory to first-line hydroxychloroquine (HCQ) therapy. In a retrospective analysis of 34 patients with HCQ-refractory lupus skin lesions, combination therapy with HCQ (5 mg/kg/day) plus quinacrine (100 mg/day) produced significant improvement across multiple CLE subtypes: discoid lupus erythematosus (P = 0.009), acute malar rash (P = 0.019), and chilblain lupus (P = 0.04) [1]. An independent case series of 38 patients reported an overall response rate of 68.4% (25/38 patients), with 52% showing improved CLASI activity scores and 48% showing improved SLEDAI scores [2].

Lupus Erythematosus Treatment-Refractory Add-on Therapy

Quinacrine Dihydrochloride: Validated Research and Industrial Application Scenarios Based on Quantitative Evidence


Antimalarial Drug Resistance Studies Requiring Activity Against Chloroquine-Resistant P. falciparum

Quinacrine dihydrochloride serves as a critical tool compound for investigating antimalarial mechanisms in chloroquine-resistant Plasmodium falciparum models. With an IC50 of 16 nM against the chloroquine-resistant Dd2 strain—representing a 9-fold potency advantage over chloroquine (142 nM)—quinacrine enables studies of PfCRT-mediated drug transport and resistance reversal strategies [1]. Its activity against both chloroquine-sensitive (3D7 IC50 9.8 nM) and resistant strains makes it an essential reference standard for screening novel antimalarial candidates and validating resistance-modulating compounds [2].

Lupus Erythematosus Research Focusing on HCQ-Refractory Disease Mechanisms

Quinacrine dihydrochloride is uniquely suited for investigating molecular pathways underlying hydroxychloroquine (HCQ) non-responsiveness in cutaneous lupus erythematosus (CLE). Its demonstrated inhibition of four inflammatory mediators (pSTING, pNFκB, TNF-α, and IFN-γ) that are unaffected by HCQ provides a distinct pharmacological fingerprint for dissecting TLR8/STING/NF-κB axis signaling in lupus pathogenesis [1]. With a 68.4% clinical response rate in HCQ-refractory CLE patients and significant improvement in CLASI (52%) and SLEDAI (48%) scores, quinacrine offers a validated model compound for studying add-on therapeutic strategies and identifying predictive biomarkers of antimalarial responsiveness [2].

Prion Disease Research Requiring In Vitro PrP-res Clearance Reference Standards

Quinacrine dihydrochloride provides a benchmark reference compound for in vitro prion protein clearance assays, with an IC50 of 0.4 μM against RML PrP-res in scrapie-infected neuroblastoma cells [1]. This potency exceeds that of chloroquine by 5.8-fold (0.4 μM vs. 2.3 μM) and quinine by 15-fold (0.4 μM vs. 6 μM), establishing quinacrine as a superior positive control for validating antiprion screening assays. Despite its limited in vivo efficacy in clinical prion disease trials, quinacrine remains an essential tool for studying prion propagation mechanisms and evaluating novel antiprion compounds in cellular models [1].

Cancer Research Investigating Dual p53 Activation and NF-κB Suppression

Quinacrine dihydrochloride serves as a unique chemical probe for studying concurrent p53 activation and NF-κB suppression in cancer models—a dual mechanism not exhibited by 4-aminoquinoline antimalarials [1]. In gastric cancer cells, quinacrine (15 μM) increases the pro-apoptotic Bax/Bcl-2 ratio from 1.21 to 2.59 and upregulates p53 protein expression by over 3-fold [2]. In vivo, quinacrine (100 mg/kg oral) reduces circulating leukemic cells from 72% to 2.2% and extends median survival from 34 to 46 days in AML xenograft models [2]. This validated polypharmacological profile supports its use in preclinical studies of p53-dependent and p53-independent apoptotic pathways, as well as in combination therapy research with chemotherapeutics and TRAIL-pathway activators [1].

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